molecular formula C18H16ClN5O5S B11984546 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11984546
M. Wt: 449.9 g/mol
InChI Key: YGAUXFKOTBCUCN-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole-thiol compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and could be investigated for its effects on various biological targets.

Medicine

Medicinally, triazole-thiol compounds have shown promise in the development of new drugs. They can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL would depend on its specific application. For example, as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. As an anticancer agent, it could induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-CHLOROBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-NITROBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)5-(3,4,5-TRI-MEO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro, nitro, and trimethoxyphenyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Properties

Molecular Formula

C18H16ClN5O5S

Molecular Weight

449.9 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16ClN5O5S/c1-27-14-7-11(8-15(28-2)16(14)29-3)17-21-22-18(30)23(17)20-9-10-4-5-12(19)13(6-10)24(25)26/h4-9H,1-3H3,(H,22,30)/b20-9+

InChI Key

YGAUXFKOTBCUCN-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.